molecular formula C9H10BrNO2 B2516414 Ethyl 6-bromo-2-methylpyridine-3-carboxylate CAS No. 1196145-86-4

Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Cat. No.: B2516414
CAS No.: 1196145-86-4
M. Wt: 244.088
InChI Key: LKSLXVLEXKSTEI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methylpyridine-3-carboxylate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2-methylpyridine-3-carboxylate can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine-3-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the brominated acid and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted pyridine derivatives, such as 6-azido-2-methylpyridine-3-carboxylate or 6-thiocyanato-2-methylpyridine-3-carboxylate.

    Reduction: Formation of 6-bromo-2-methylpyridine-3-methanol or 6-bromo-2-methylpyridine-3-amine.

    Oxidation: Formation of 6-bromo-2-methylpyridine-3-carboxylic acid or 6-bromo-2-methylpyridine-3-aldehyde.

Scientific Research Applications

Ethyl 6-bromo-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester functional group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Ethyl 6-bromo-2-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloro-2-methylpyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Ethyl 6-fluoro-2-methylpyridine-3-carboxylate: Contains a fluorine atom, potentially leading to different physicochemical properties and applications.

    Ethyl 6-iodo-2-methylpyridine-3-carboxylate:

Properties

IUPAC Name

ethyl 6-bromo-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSLXVLEXKSTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-86-4
Record name ethyl 6-bromo-2-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (2.0 g, 11 mmol) and POBr3 (8.9 g, 31 mmol) were mixed in one 100 mL flask, and the mixture was stirred at 130° C. for 4 hrs. The reaction mixture was cooled to room temperature and 50 g of ice water was added. The mixture was neutralized to pH=9 with aqueous NaHCO3 solution, extracted twice with EtOAc, dried over sodium sulfate, filtered and concentrated under reduced pressure to give 2.5 g (93% yield) of the desired product. LC-MS found: 244.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

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